SGI-1027
Overview
Description
SGI-1027 is a novel quinoline-based small-molecule inhibitor of DNA methyltransferase enzymes (DNMTs). It is known for its ability to inhibit DNMT activity and reactivate tumor suppressor genes, making it a promising compound in cancer research .
Mechanism of Action
Target of Action
SGI-1027, also known as N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide, primarily targets DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3A, and DNMT3B . These enzymes are involved in the methylation of DNA, a key epigenetic modification that regulates gene expression .
Mode of Action
This results in the inhibition of DNA methylation, a process that is often deregulated in various diseases, including cancer .
Biochemical Pathways
The inhibition of DNMTs by this compound affects the DNA methylation pathways. This can lead to the reactivation of silenced tumor suppressor genes by reducing CpG island hypermethylation found in the promoter regions of these genes .
Pharmacokinetics
It is known that the compound is soluble in dmso . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of DNMTs by this compound leads to the reactivation of silenced tumor suppressor genes, which can inhibit the proliferation of cancer cells . In various human cancer cell lines, this compound has been shown to cause selective degradation of DNMT1, leading to apoptosis .
Biochemical Analysis
Biochemical Properties
SGI-1027 is a quinoline-based small molecule that inhibits the activity of DNMTs, including DNMT1, DNMT3A, and DNMT3B . It competes with S-adenosyl-L-methionine (SAM), the methyl donor, for the enzyme’s cofactor binding site . This competition results in the inhibition of DNMTs, leading to the reactivation of silenced tumor suppressor genes .
Cellular Effects
In various human cancer cell lines, this compound has been shown to cause selective degradation of DNMT1, leading to the reactivation of silenced tumor suppressor genes . This results in a significant dose-dependent decrease in cell viability . In addition, this compound has been shown to induce apoptosis in certain cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its direct interaction with DNMTs, effectively interfering with the pathogenic conformational change of DNA methylation . This inhibition is achieved by this compound competing with SAM for the enzyme’s cofactor binding site . This competition results in the inhibition of DNMTs, leading to the reactivation of silenced tumor suppressor genes .
Temporal Effects in Laboratory Settings
This compound has been shown to cause a significant dose-dependent decrease in cell viability over time . Moreover, it has been observed that the effects of this compound are relatively stable, with the compound maintaining its inhibitory effects on DNMTs over extended periods .
Metabolic Pathways
This compound acts by inhibiting DNMTs, key enzymes involved in the methylation of DNA . This process is a crucial part of the epigenetic regulation of gene expression. By inhibiting DNMTs, this compound disrupts this regulatory process, leading to changes in gene expression patterns .
Transport and Distribution
It is known that this compound is a lipophilic compound, suggesting that it may readily cross cell membranes .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the nucleus where it interacts with DNMTs to inhibit DNA methylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
SGI-1027 is synthesized through a series of chemical reactions involving quinoline derivatives. The preparation involves the reaction of 4-(2-amino-6-methylpyrimidin-4-ylamino)phenylamine with 4-quinolinecarboxylic acid under specific conditions to form the final product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
SGI-1027 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .
Scientific Research Applications
SGI-1027 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: It is used to study the inhibition of DNA methyltransferase enzymes and the reactivation of tumor suppressor genes.
Drug Development: The compound is investigated for its potential as a therapeutic agent in treating various cancers, including hepatocellular carcinoma and cervical cancer.
Comparison with Similar Compounds
Similar Compounds
- 5-Azacytidine (5-AZA)
- 5-Aza-2’-deoxycytidine (DAC)
- MC3353
- RG-108
Uniqueness
SGI-1027 is unique due to its non-nucleoside structure and its ability to selectively inhibit DNMT1 without causing genome-wide hypomethylation or significant cytotoxicity. Compared to nucleoside analogs like 5-Azacytidine and 5-Aza-2’-deoxycytidine, this compound offers a more targeted approach with fewer off-target effects .
Properties
IUPAC Name |
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLKMKIVWJAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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